BenchChemオンラインストアへようこそ!

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Lipophilicity CNS Drug Design Structure‑Activity Relationship

This halogenated N‑benzylpiperidine features a 5‑bromo‑2‑fluorobenzyl moiety, conferring high lipophilicity (LogP 3.8) and low TPSA (3.2 Ų) for CNS applications. Its dual halogen substitution enables orthogonal derivatization via cross‑coupling or nucleophilic substitution, accelerating library synthesis. Supplied with defined purity and low‑temperature storage specifications for assay reproducibility.

Molecular Formula C13H17BrFN
Molecular Weight 286.18 g/mol
CAS No. 1492223-82-1
Cat. No. B1469924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
CAS1492223-82-1
Molecular FormulaC13H17BrFN
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3
InChIKeyIJHWVUOLVBZFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1): A Halogenated Piperidine Building Block for Medicinal Chemistry and CNS‑Targeted Research


1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223‑82‑1) is a halogenated N‑benzylpiperidine derivative with the molecular formula C₁₃H₁₇BrFN and a molecular weight of 286.18 g/mol [1]. The compound features a piperidine ring substituted at the 4‑position with a methyl group and at the N‑position with a 5‑bromo‑2‑fluorobenzyl moiety. This unique substitution pattern confers distinct physicochemical properties, including an XLogP3‑AA of 3.8 and a topological polar surface area (TPSA) of 3.2 Ų [1], positioning it as a lipophilic, CNS‑penetrant candidate for structure–activity relationship (SAR) exploration and as a versatile building block for further functionalization via cross‑coupling or nucleophilic substitution. The compound is commercially available in research quantities from multiple suppliers, with typical purities of 95–98% [2].

Why Generic Substitution of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1) Is Not Recommended


Critical differences in halogen substitution pattern, physicochemical parameters, and commercial specifications render generic in‑class substitution scientifically unsound. The precise positioning of bromine and fluorine on the benzyl ring—5‑bromo‑2‑fluoro in the target compound—modulates lipophilicity (LogP 3.8 [1]), electronic distribution, and potential binding interactions with biological targets such as G‑protein coupled receptors or enzymes, in a manner not recapitulated by the 4‑bromo analog (LogP 3.7) [2] or the mono‑fluoro analog (LogP 3.30) . Furthermore, variations in commercially supplied purity (95% vs. 98%) and storage requirements (‑4 °C to ‑20 °C for extended stability) [3] can significantly impact reproducibility in sensitive assays. It is important to note that high‑strength, direct comparative bioactivity data for this specific compound are limited in the public domain; the evidence presented herein therefore relies on computed molecular properties, class‑level inferences, and vendor‑specified quality metrics.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1)


Enhanced Lipophilicity (LogP) Profile Compared to Mono‑Substituted Analogs

The target compound exhibits a higher calculated LogP (XLogP3‑AA = 3.8 [1]) than the mono‑fluoro analog 1‑(2‑fluorobenzyl)‑4‑methylpiperidine (LogP = 3.30 ) and a marginally higher LogP than the mono‑bromo analog 1‑(4‑bromobenzyl)‑4‑methylpiperidine (LogP = 3.7 [2]). This increased lipophilicity, driven by the synergistic effect of the 5‑bromo‑2‑fluoro substitution, is expected to enhance blood–brain barrier permeability and membrane partitioning, a desirable attribute for CNS‑targeted probes or therapeutics.

Lipophilicity CNS Drug Design Structure‑Activity Relationship

Unique Halogen Substitution Pattern and Receptor Binding Potential

The 5‑bromo‑2‑fluoro substitution pattern is distinct from the 4‑bromo or 2‑fluoro mono‑substituted analogs. Although direct target‑specific IC₅₀ data for this exact compound are not publicly available, the structural motif is covered by patents describing fluorinated piperidine derivatives as 5‑HT₂B receptor antagonists [1]. The presence of both bromine and fluorine provides a unique electronic and steric profile that can modulate receptor binding through halogen bonding and hydrophobic interactions, a property not achievable with the mono‑substituted comparators.

GPCR 5‑HT₂B Receptor Halogen Bonding Medicinal Chemistry

Commercial Purity and Quality Specifications

The target compound is commercially available with specified minimum purities of 95% (AKSci ) and 98% (Leyan ). In contrast, the mono‑bromo analog 1‑(4‑bromobenzyl)‑4‑methylpiperidine is offered at 95% purity (AKSci ), while purity data for the mono‑fluoro analog are not always explicitly stated. The higher purity option (98%) reduces the risk of confounding impurities in sensitive biological or catalytic assays, improving reproducibility.

Compound Procurement Assay Reproducibility Chemical Synthesis

Storage and Stability Characteristics for Long‑Term Use

The target compound is specified for storage at ‑4 °C (6–12 weeks) with longer‑term storage at ‑20 °C (1–2 years) [1]. In comparison, the mono‑bromo analog is recommended for storage in a cool, dry place , while specific low‑temperature recommendations for the mono‑fluoro analog are not readily available. The defined low‑temperature storage protocol helps maintain compound integrity over extended periods, reducing degradation and batch‑to‑batch variability.

Compound Stability Laboratory Management Reproducible Research

Synthetic Utility as a Bifunctional Building Block

The target compound contains both an aromatic bromine and an aromatic fluorine, offering orthogonal reactivity handles for sequential functionalization. The bromine atom is amenable to Suzuki, Heck, or Buchwald‑Hartwig cross‑coupling, while the fluorine can be displaced under appropriate nucleophilic aromatic substitution (SNAr) conditions. This contrasts with the mono‑bromo analog, which lacks a second halogen for orthogonal derivatization, and the mono‑fluoro analog, where only SNAr is readily accessible.

Cross‑Coupling Nucleophilic Substitution Diversification

Recommended Research and Industrial Applications for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1)


CNS‑Targeted Hit‑to‑Lead Optimization and SAR Studies

The enhanced lipophilicity (LogP = 3.8) and favorable TPSA (3.2 Ų) position this compound as a promising core for CNS drug discovery. Medicinal chemists can systematically modify the piperidine ring or the benzyl moiety to probe binding affinity and selectivity at GPCRs (e.g., 5‑HT₂B) or other neurological targets. The availability of a 98% purity grade ensures that observed activity shifts are attributable to structural modifications rather than impurities. [1]

Construction of Diverse Chemical Libraries via Sequential Halogen Functionalization

The dual halogen substitution (Br and F) allows for two‑step orthogonal derivatization. Researchers can first exploit the bromine in a palladium‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura) to introduce aryl or heteroaryl groups, followed by nucleophilic aromatic substitution of the fluorine with amines or alkoxides. This bifunctional building block strategy accelerates the generation of compound libraries for high‑throughput screening campaigns. [2]

Development of PET Tracers or Fluorinated Probes

The presence of an aromatic fluorine atom makes the compound a candidate for isotopic labeling with ¹⁸F for positron emission tomography (PET) imaging, especially if it engages CNS targets implicated in neurological disorders. The established storage protocols (‑20 °C) support the handling of radiolabeled analogs that require strict stability management. [3]

Reproducible Biological Assay Workflows

For laboratories conducting receptor binding or enzyme inhibition assays, the defined purity grades (95–98%) and specific low‑temperature storage guidelines reduce inter‑batch variability. This ensures that data generated across different time points or collaborative sites remain comparable, a critical factor in validating novel biological targets or mechanisms. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.